Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

Descripción general

Descripción

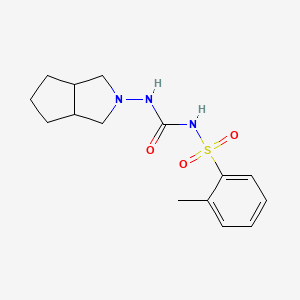

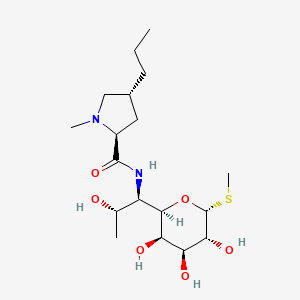

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine is a chemical compound with the molecular formula C8H9N7O6S4 . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

Molecular Structure Analysis

The molecular structure of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine consists of 8 carbon atoms, 9 hydrogen atoms, 7 nitrogen atoms, 6 oxygen atoms, and 4 sulfur atoms . The average mass of the molecule is 427.460 Da .Chemical Reactions Analysis

While specific chemical reactions involving Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine are not available, it’s important to note that amines, in general, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water .Aplicaciones Científicas De Investigación

-

Design, Synthesis and Antimicrobial Activities of Novel Bis-Mannich Bases Derived from Lawsone

- Application Summary : This research involves the synthesis of novel bis-heteroarylaminomethylnaphthoquinone derivatives by a one-pot pseudo five-component domino condensation reaction . The newly synthesized compounds were explored for their antimicrobial activities against two gram-positive and two gram-negative bacterial species .

- Methods of Application : The reactions were performed in ethanol at room temperature and the products were isolated by simple filtration . The protocol proves to be an efficient and environmentally benign in terms of good to high yields, readily available starting materials, easy workup, clean reaction profile, mild reaction conditions, green solvent and easy purification of products without chromatography .

- Results or Outcomes : The newly synthesized compounds showed promising antimicrobial activities against two gram-positive and two gram-negative bacterial species .

-

Bistetrazolylamines—Synthesis and Characterization

- Application Summary : This research involves the synthesis and characterization of bistetrazolylamines . These compounds were fully characterized by vibrational (IR, Raman) spectroscopy, multinuclear NMR spectroscopy, mass spectrometry, elemental analysis, X-ray structure determination, and initial safety testing (impact, friction and electrical spark sensitivity) .

- Methods of Application : The acid-catalyzed cyclization reaction of sodium dicyanamide and sodium azide in the ratio of 1 : 2 afforded 5,5′-bis(1H-tetrazolyl)amine (H2bta, 2) in high yield (88%) as the monohydrate . Dehydration of 2·H2O at elevated temperature and reduced pressure gave anhydrous 2 .

- Results or Outcomes : The obtained colorless, crystalline compounds were fully characterized . According to the UN Recommendations for the “Transport of Dangerous Goods”, compounds 2·H2O, 5, and 6 are classified as “insensitive” while 2 is described as “sensitive” . The thermal behaviors were investigated using differential scanning calorimetry (DSC) .

-

Insights into the 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) Pyrolysis Mechanism

- Application Summary : This research provides insights into the pyrolysis mechanism of 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) .

- Methods of Application : The study involves integrated experimental and kinetic model analysis .

- Results or Outcomes : The results of this research could provide valuable information for the safe handling and use of this compound .

-

Design, Synthesis and Antimicrobial Activities of Novel Bis-Mannich Bases Derived from Lawsone

- Application Summary : This research involves the synthesis of novel bis-heteroarylaminomethylnaphthoquinone derivatives by a one-pot pseudo five-component domino condensation reaction . The newly synthesized compounds were explored for their antimicrobial activities against two gram-positive and two gram-negative bacterial species .

- Methods of Application : The reactions were performed in ethanol at room temperature and the products were isolated by simple filtration . The protocol proves to be an efficient and environmentally benign in terms of good to high yields, readily available starting materials, easy workup, clean reaction profile, mild reaction conditions, green solvent and easy purification of products without chromatography .

- Results or Outcomes : The newly synthesized compounds showed promising antimicrobial activities against two gram-positive and two gram-negative bacterial species .

-

Design, synthesis and antimicrobial activities of novel bis-Mannich bases derived from lawsone

- Application Summary : This research involves the synthesis of novel bis-heteroarylaminomethylnaphthoquinone derivatives by a one-pot pseudo five-component domino condensation reaction . The newly synthesized compounds were explored for their antimicrobial activities against two gram-positive and two gram-negative bacterial species .

- Methods of Application : The reactions were performed in ethanol at room temperature and the products were isolated by simple filtration . The protocol proves to be an efficient and environmentally benign in terms of good to high yields, readily available starting materials, easy workup, clean reaction profile, mild reaction conditions, green solvent and easy purification of products without chromatography .

- Results or Outcomes : The newly synthesized compounds showed promising antimicrobial activities against two gram-positive and two gram-negative bacterial species .

-

Bistetrazolylamines—synthesis and characterization

- Application Summary : This research involves the synthesis and characterization of bistetrazolylamines . These compounds were fully characterized by vibrational (IR, Raman) spectroscopy, multinuclear NMR spectroscopy, mass spectrometry, elemental analysis, X-ray structure determination, and initial safety testing (impact, friction and electrical spark sensitivity) .

- Methods of Application : The acid-catalyzed cyclization reaction of sodium dicyanamide and sodium azide in the ratio of 1 : 2 afforded 5,5′-bis(1H-tetrazolyl)amine (H2bta, 2) in high yield (88%) as the monohydrate . Dehydration of 2·H2O at elevated temperature and reduced pressure gave anhydrous 2 .

- Results or Outcomes : The obtained colorless, crystalline compounds were fully characterized . According to the UN Recommendations for the “Transport of Dangerous Goods”, compounds 2·H2O, 5, and 6 are classified as “insensitive” while 2 is described as “sensitive” . The thermal behaviors were investigated using differential scanning calorimetry (DSC) .

Propiedades

IUPAC Name |

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHVLEPJWVZZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N7O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230364 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

CAS RN |

80495-47-2 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(5-(ACETYLAMINO)-1,3,4-THIADIAZOLE-2-SULFONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU5ZTA94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

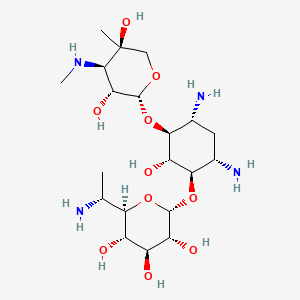

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)